molecular formula C17H19N3OS B305605 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

カタログ番号 B305605
分子量: 313.4 g/mol
InChIキー: YEMXKKMGKCBDKO-PTNGSMBKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone, also known as CP-544326, is a small molecule drug that has been studied extensively for its potential therapeutic applications. CP-544326 belongs to the class of imidazolidinone compounds and has been shown to have a range of biological effects, including anti-inflammatory and analgesic properties. In

作用機序

The exact mechanism of action of 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays an important role in regulating inflammation and pain. By inhibiting PDE4, this compound increases the levels of cAMP in cells, which in turn leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models of inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).
In animal models of pain, this compound has been shown to reduce the activity of pain-sensing neurons in the spinal cord and brain. This suggests that this compound may be a useful drug for the treatment of chronic pain conditions.

実験室実験の利点と制限

One of the advantages of 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone is that it has been extensively studied in animal models of inflammation and pain. This means that there is a large body of data available on its pharmacological properties and potential therapeutic applications.
One of the limitations of this compound is that it has not yet been tested in clinical trials in humans. This means that its safety and efficacy in humans is not yet known.

将来の方向性

There are a number of future directions for research on 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone. One area of research is in the development of new synthetic routes for the production of this compound and related compounds. This could lead to the development of more efficient and cost-effective methods for producing these compounds.
Another area of research is in the development of new drug delivery systems for this compound. This could include the use of nanoparticles or other targeted drug delivery systems to improve the specificity and efficacy of the drug.
Finally, there is a need for further research on the safety and efficacy of this compound in humans. This could involve the conduct of clinical trials to evaluate the drug's potential therapeutic applications and side effects.

合成法

The synthesis of 3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone involves a series of chemical reactions that result in the formation of the imidazolidinone ring. The starting material for the synthesis is 4-(1-pyrrolidinyl)benzaldehyde, which is reacted with cyclopropylamine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with carbon disulfide to form the dithiocarbamate. The dithiocarbamate is then reacted with carbon disulfide and potassium hydroxide to form the thioxoimidazolidinone ring. The final product is obtained by reacting the thioxoimidazolidinone with acetic anhydride.

科学的研究の応用

3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in a number of different areas. One of the most promising areas of research is in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. This compound has been shown to have potent anti-inflammatory effects in animal models of these diseases, and may be a promising candidate for clinical trials in humans.
This compound has also been studied for its potential analgesic effects. In animal models of pain, this compound has been shown to reduce pain sensitivity and increase pain tolerance. This suggests that this compound may be a useful drug for the treatment of chronic pain conditions.

特性

分子式

C17H19N3OS

分子量

313.4 g/mol

IUPAC名

(5Z)-3-cyclopropyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H19N3OS/c21-16-15(18-17(22)20(16)14-7-8-14)11-12-3-5-13(6-4-12)19-9-1-2-10-19/h3-6,11,14H,1-2,7-10H2,(H,18,22)/b15-11-

InChIキー

YEMXKKMGKCBDKO-PTNGSMBKSA-N

異性体SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)N3)C4CC4

SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)N3)C4CC4

正規SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)N3)C4CC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。